N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide
Description
This compound belongs to the tetrahydroquinoline-acetamide class, characterized by a 1,2,3,4-tetrahydroquinoline backbone substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a 2-(3-methylphenoxy)acetamide moiety. Its molecular formula is inferred as C23H22N2O4 (molecular weight ~406.4), based on structural analogs in the evidence. The furan ring introduces π-conjugation and moderate polarity, while the 3-methylphenoxy group enhances lipophilicity, influencing pharmacokinetic properties such as logP (~3.3–3.5 estimated) .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-5-2-7-19(13-16)29-15-22(26)24-18-10-9-17-6-3-11-25(20(17)14-18)23(27)21-8-4-12-28-21/h2,4-5,7-10,12-14H,3,6,11,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTFZQKBPGHGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline to form the intermediate product. This intermediate is subsequently reacted with 2-(3-methylphenoxy)acetic acid under appropriate conditions to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. The phenoxyacetamide group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly impacts bioactivity and physicochemical properties:
Key Observations :
- The acetylated analog () has a lower molecular weight and logP, favoring oral bioavailability.
- The sulfonyl group in increases molecular weight but may enhance target binding via electrostatic interactions.
- Thiophene vs. furan substitution () introduces subtle differences in electronic properties and metabolic pathways.
Modifications in the Acetamide Side Chain
The 2-(aryloxy)acetamide side chain influences receptor selectivity and solubility:
Key Observations :
- The 3-methylphenoxy group in the target compound balances lipophilicity and steric effects, whereas methoxy () increases polarity.
- Larger substituents, as in Goxalapladib (), drastically raise polar surface area, reducing blood-brain barrier permeability.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a tetrahydroquinoline moiety linked to a furan-2-carbonyl group and a 3-methylphenoxy acetamide structure. The unique arrangement of these functional groups contributes to its potential biological activities.
Synthesis Overview
The synthesis typically involves multi-step organic reactions:
- Formation of the Tetrahydroquinoline Moiety : This can be achieved through cycloaddition reactions involving aniline derivatives.
- Furan Ring Synthesis : Furan can be synthesized from furfural under acidic conditions.
- Coupling Reactions : The final compound is formed by coupling the tetrahydroquinoline and furan intermediates with the 3-methylphenoxy acetamide.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Inhibition of topoisomerase II |
| A549 | 10.0 | Cell cycle arrest at G2/M phase |
The compound's mechanism involves the induction of apoptosis and inhibition of key enzymes involved in DNA replication .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
A separate investigation evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that it effectively inhibited bacterial growth and biofilm formation, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
